Tert-butyl 11-oxo-2,6,10-triazaspiro[4.6]undecane-2-carboxylate
Description
Tert-butyl 11-oxo-2,6,10-triazaspiro[4.6]undecane-2-carboxylate is a spirocyclic compound featuring a unique [4.6] ring system with three nitrogen atoms (triaza) and an oxo group at position 11. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step reactions . This compound is primarily used in pharmaceutical research as a synthetic intermediate for developing bioactive molecules.
Properties
IUPAC Name |
tert-butyl 11-oxo-2,6,10-triazaspiro[4.6]undecane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-8-5-13(9-16)10(17)14-6-4-7-15-13/h15H,4-9H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKICCVSXWDFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(=O)NCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 11-oxo-2,6,10-triazaspiro[4.6]undecane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable ketone with a hydrazine derivative under acidic conditions to form the spirocyclic core. The tert-butyl ester group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 11-oxo-2,6,10-triazaspiro[4.6]undecane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Tert-butyl 11-oxo-2,6,10-triazaspiro[4.6]undecane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 11-oxo-2,6,10-triazaspiro[4.6]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with tert-butyl carboxylate protections and heteroatom-rich frameworks are critical in medicinal chemistry for their conformational rigidity and ability to mimic peptide structures. Below is a detailed comparison of tert-butyl 11-oxo-2,6,10-triazaspiro[4.6]undecane-2-carboxylate with structurally analogous compounds:
Structural Analogs with Varied Oxo Positions and Heteroatoms
This positional isomer may exhibit distinct reactivity in nucleophilic substitutions or catalytic reductions . Availability: Discontinued (CymitQuimica).
tert-Butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate CAS: 4335-62-0 Key Differences: Contains two nitrogen atoms (diaza) instead of three, reducing hydrogen-bonding capacity. Availability: Limited (SY223624 brand).
Analogs with Different Ring Systems
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
- CAS : 173405-78-2
- Key Differences : Features a [5.5] spiro system, increasing ring strain compared to [4.6]. The larger rings may improve binding to protein targets requiring extended conformations .
- Applications : Used in drug discovery for kinase inhibitors.
tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS: 2007920-32-1 Key Differences: Incorporates fluorine atoms at C5, enhancing electronegativity and lipophilicity. The [3.5] ring system imposes greater steric constraints, favoring selective interactions in enzyme active sites .
Data Table: Comparative Analysis of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
